Pregnenolone monosulfate sodium salt
Description
Definition and Endogenous Nature as a Neurosteroid
Pregnenolone (B344588) sulfate (B86663) is defined as an endogenous excitatory neurosteroid, a class of steroids synthesized within the central nervous system (CNS) from cholesterol or other steroid precursors, independently of peripheral endocrine glands. wikipedia.orgnih.gov The term "neurosteroid" was first introduced to describe steroids, like PregS, that are synthesized de novo in the brain and can modulate nervous system function. nih.govusc.edu Pregnenolone itself is produced from cholesterol, and its subsequent sulfation by sulfotransferase enzymes (specifically SULT2A1, SULT2B1a, and SULT2B1b) results in the formation of pregnenolone sulfate. wikipedia.orgnih.gov This sulfation process is not merely a step towards excretion but rather creates a biologically active molecule with distinct properties and functions within the brain. nih.gov PregS and its precursor, pregnenolone, are found in high concentrations in specific brain regions, where they are involved in synaptic functioning, neuroprotection, and myelinization. wikipedia.org
Significance as a Central Nervous System Modulator
Pregnenolone sulfate is a recognized modulator of synaptic activity and neuronal excitability in the central nervous system. bu.edu Its significance stems from its ability to interact with several key neurotransmitter receptor systems. It is a well-established negative allosteric modulator of the GABA-A receptor, the primary inhibitory receptor in the brain. wikipedia.orgwikipedia.org By inhibiting GABAergic neurotransmission, PregS can produce excitatory effects. oup.com
Conversely, it acts as a positive allosteric modulator of the NMDA receptor, a subtype of glutamate (B1630785) receptor crucial for excitatory synaptic transmission, learning, and memory. wikipedia.orgbu.edu Research has shown that PregS can potentiate NMDA-induced currents at specific receptor subunit compositions (NR1/NR2A and NR1/NR2B). nih.gov This modulation of the balance between inhibitory and excitatory signals underscores its critical role in maintaining CNS homeostasis and influencing complex brain functions. bu.edu Beyond these primary targets, studies have indicated that PregS also modulates AMPA, kainate, and glycine (B1666218) receptors to a lesser extent and may interact with nicotinic acetylcholine (B1216132) (nACh) receptors. wikipedia.org
Historical Development of Academic Inquiry into Pregnenolone Monosulfate Sodium Salt
Academic inquiry into pregnenolone sulfate is intrinsically linked to the broader discovery and characterization of neurosteroids, a field that has evolved significantly over several decades. The concept of neurosteroids emerged in the early 1980s, with the finding that steroids could be synthesized directly in the brain. nih.gov Initial studies on steroid metabolism within the CNS identified pregnenolone and its sulfated form as key players. oup.com
For many years, the primary challenge for researchers was to align the observed physiological and cognitive-enhancing effects of PregS with its specific pharmacological targets and endogenous concentrations. nih.govnih.gov Early research established its role as a modulator of GABA-A and NMDA receptors. wikipedia.org More recent investigations have expanded this understanding, revealing more complex and potent mechanisms of action, such as its ability to induce NMDA receptor trafficking to the cell surface through G protein-coupled receptor (GPCR) dependent pathways. nih.govnih.gov This historical progression has transformed the view of PregS from a simple steroid metabolite to a key neuromodulator with specific and highly potent actions in the brain. nih.govnih.gov
Current Research Landscape and Emerging Academic Priorities
The current research landscape for pregnenolone sulfate is focused on elucidating its precise molecular targets and its potential role in various neurological and psychiatric conditions. nih.govnih.gov A major priority is to identify the specific receptor(s) responsible for its high-potency effects on synaptic plasticity and memory. nih.gov While its modulation of NMDA and GABA-A receptors is known, the discovery of its effects on intracellular calcium levels and receptor trafficking at nanomolar and even picomolar concentrations suggests a novel, high-affinity target yet to be fully identified. nih.govnih.gov
Emerging academic priorities include:
Cognitive Disorders: Investigating the potential of PregS and its precursors to address cognitive dysfunction, particularly in conditions like schizophrenia. wikipedia.orgnih.gov
Mood Disorders: Exploring the link between altered levels of pregnenolone sulfate and mood disorders such as major depression and bipolar disorder. usc.edupellecome.com Studies have noted that levels of PregS are often lower in patients with these conditions. usc.edu
Ion Channel Modulation: Characterizing its role as a direct activating ligand for certain ion channels, such as TRPM3, which represents a functional "upgrade" from its previously understood role as a mere modulator. wikipedia.orgnih.gov
Neuroinflammation: Understanding the role of pregnenolone and its metabolites, including PregS, in modulating neuroinflammation and providing neuroprotection. nih.gov
Distinctions from Pregnenolone and Other Sulfated Steroids in Research
It is crucial in a research context to distinguish pregnenolone sulfate from its precursor, pregnenolone, and from other sulfated steroids like dehydroepiandrosterone (B1670201) sulfate (DHEA-S).
Pregnenolone vs. Pregnenolone Sulfate: The primary distinction lies in the addition of a sulfate group. This chemical modification dramatically alters the molecule's properties. Pregnenolone is lipophilic (hydrophobic) and readily crosses the blood-brain barrier, whereas pregnenolone sulfate is water-soluble and does not. wikipedia.org Their biological activities also differ significantly; for instance, pregnenolone binds to microtubule-associated protein 2 (MAP2), while PregS does not. wikipedia.org Conversely, PregS is a potent modulator of GABA-A and NMDA receptors, activities not strongly associated with pregnenolone itself. wikipedia.org
Pregnenolone Sulfate vs. DHEA-S: Both are major sulfated neurosteroids derived from cholesterol. wikipedia.org Pregnenolone is the precursor to DHEA. wikipedia.org While both are considered neuroactive, they have different downstream metabolic pathways and can exert distinct effects on the CNS. For example, DHEA is a precursor to androgens and estrogens, a pathway not direct from PregS. pellecome.com Research often investigates the relative concentrations and specific actions of each to understand their unique contributions to brain function and pathology.
Interactive Data Tables
Table 1: Receptor Modulation by Pregnenolone Sulfate (PregS)
This table summarizes the primary receptor targets of PregS in the central nervous system and the nature of its modulatory action based on current research findings.
| Receptor Target | Type of Modulation | Reported Effect | Reference(s) |
| GABA-A Receptor | Negative Allosteric Modulator | Inhibits GABAergic (inhibitory) neurotransmission, leading to excitatory effects. | wikipedia.orgwikipedia.orgbu.edu |
| NMDA Receptor | Positive Allosteric Modulator | Potentiates glutamatergic (excitatory) neurotransmission, enhancing learning and memory processes. | wikipedia.orgnih.govbu.edu |
| AMPA/Kainate Receptors | Negative Allosteric Modulator | Weaker inhibitory modulation compared to its effect on GABA-A receptors. | wikipedia.org |
| Glycine Receptor | Negative Allosteric Modulator | Contributes to the overall excitatory profile by inhibiting a key inhibitory receptor. | wikipedia.org |
| TRPM3 Channel | Agonist / Activator | Acts as a direct activating ligand, causing calcium entry. | wikipedia.orgnih.gov |
Table 2: Comparative Properties of Pregnenolone and Pregnenolone Sulfate
This table highlights the key differences between pregnenolone and its sulfated form, which are critical for understanding their distinct roles in neurobiology research.
| Property | Pregnenolone | Pregnenolone Sulfate (PregS) | Reference(s) |
| Chemical Nature | Endogenous steroid, pro-hormone | Sulfated endogenous neurosteroid | wikipedia.orgwikipedia.org |
| Solubility | Lipophilic (hydrophobic) | Hydrophilic (water-soluble) | wikipedia.org |
| Blood-Brain Barrier | Readily crosses | Does not readily cross | wikipedia.org |
| Primary Synthesis | From cholesterol via CYP11A1 enzyme | From pregnenolone via sulfotransferase enzymes | wikipedia.orgnih.gov |
| Key Biological Action | Precursor to other steroid hormones; binds MAP2. | Modulates GABA-A, NMDA, and other receptors; activates TRPM3 channels. | wikipedia.orgwikipedia.org |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H32NaO5S |
|---|---|
Molecular Weight |
419.5 g/mol |
InChI |
InChI=1S/C21H32O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,15-19H,5-12H2,1-3H3,(H,23,24,25);/t15-,16-,17+,18-,19-,20-,21+;/m0./s1 |
InChI Key |
DUBUGTJRMPFLOO-UTNKIXDHSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C.[Na] |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C.[Na] |
Origin of Product |
United States |
Biosynthesis, Metabolic Pathways, and Inter Compartmental Transport of Pregnenolone Monosulfate Sodium Salt
Endogenous Formation through Steroid Sulfation
The creation of pregnenolone (B344588) monosulfate is a critical enzymatic process that modifies its precursor, rendering it more water-soluble and altering its biological profile.
Pregnenolone as a Precursor Molecule
Pregnenolone is the universal precursor for the biosynthesis of most steroid hormones. wikipedia.org It is synthesized from cholesterol in a process that involves the cleavage of cholesterol's side chain by the mitochondrial cytochrome P450 side-chain cleavage enzyme (P450scc, or CYP11A1). nih.govyoutube.com This conversion is a rate-limiting step in steroidogenesis and occurs primarily in the adrenal glands, gonads, and brain. wikipedia.orgnih.gov The resulting pregnenolone molecule is then available for various metabolic pathways, including the crucial sulfation process that leads to the formation of pregnenolone monosulfate. wikipedia.orgwikipedia.org
Role of Steroid Sulfotransferases in Sulfation Pathways
The direct conversion of pregnenolone to its sulfated form is catalyzed by cytosolic enzymes known as sulfotransferases (SULTs). nih.govfrontiersin.org This reaction involves the transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of pregnenolone. oup.com Several SULT isoforms can perform this function, with dehydroepiandrosterone (B1670201) sulfotransferase (SULT2A1) being a primary enzyme responsible for pregnenolone sulfation. rupahealth.comcdnsciencepub.comnih.gov Other isoforms, such as SULT2B1a and SULT2B1b, also contribute to its formation in various tissues, including the liver, adrenal glands, and brain. nih.govrupahealth.com This sulfation reaction is not merely for inactivation or excretion; it creates a water-soluble steroid that acts as a reservoir and has its own distinct biological activities. nih.govnih.gov
| Enzyme Family | Key Enzymes | Location | Function |
| Sulfotransferases (SULTs) | SULT2A1, SULT2B1a, SULT2B1b | Cytosol | Catalyze the transfer of a sulfonate group from PAPS to pregnenolone, forming pregnenolone monosulfate. nih.govfrontiersin.orgrupahealth.comcdnsciencepub.com |
Metabolic Fates and Desulfation Processes
The metabolic journey of pregnenolone monosulfate is bidirectional, featuring a critical desulfation step that reverses its formation and allows for the synthesis of other downstream steroids.
Role of Steroid Sulfatases in Pregnenolone Monosulfate Hydrolysis
The hydrolysis of the sulfate (B86663) group from pregnenolone monosulfate is a vital process that converts the molecule back to its parent form, pregnenolone. This reaction is catalyzed by the enzyme steroid sulfatase (STS). frontiersin.orgoup.com STS is located in the membrane of the endoplasmic reticulum and is widely distributed throughout the body. oup.com By removing the sulfate ester, STS regulates the local availability of biologically active, unconjugated pregnenolone, which can then enter other steroidogenic pathways. nih.govoup.com The balance between the sulfating activity of SULTs and the desulfating activity of STS is a key mechanism for controlling the levels and actions of steroid hormones. frontiersin.org
Downstream Metabolic Products in Research Models
Once desulfated back to pregnenolone, the molecule can serve as a substrate for a variety of enzymes, leading to a cascade of other steroid hormones. Research models have demonstrated several potential metabolic routes.
Progestogens: Pregnenolone can be converted to progesterone (B1679170) by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). wikipedia.org
Androgens and Estrogens: Following conversion to progesterone, further enzymatic steps can lead to the production of androgens like androstenedione, and subsequently estrogens. wikipedia.orgyoutube.com Alternatively, pregnenolone can be converted to 17α-hydroxypregnenolone and then to dehydroepiandrosterone (DHEA), another key precursor for androgens and estrogens. wikipedia.orgumich.edu
Neurosteroids: In the brain, pregnenolone can be metabolized to other neuroactive steroids, such as allopregnanolone. nih.govnih.gov
Research using homogenates of fetal monkey adrenals showed that both pregnenolone and pregnenolone sulfate could be converted to 17α-hydroxypregnenolone, DHEA, androstenedione, and cortisol. umich.edu This indicates that in some tissues and developmental stages, the sulfated form can also be a substrate for further metabolism, although the conversion of free pregnenolone is generally more efficient. taylorandfrancis.com
| Precursor | Metabolite | Key Enzyme(s) |
| Pregnenolone | Progesterone | 3β-hydroxysteroid dehydrogenase (3β-HSD) wikipedia.org |
| Pregnenolone | 17α-Hydroxypregnenolone | 17α-hydroxylase (CYP17A1) wikipedia.org |
| 17α-Hydroxypregnenolone | Dehydroepiandrosterone (DHEA) | 17,20-lyase (CYP17A1) wikipedia.org |
| Pregnenolone | Allopregnanolone | (Multi-step pathway) nih.govnih.gov |
Transport Mechanisms Across Biological Barriers and Cellular Membranes
The chemical properties of pregnenolone monosulfate necessitate specialized transport systems to move it across the lipid membranes of cells and biological barriers like the blood-brain barrier. Due to the hydrophilic nature conferred by its sulfate group, it cannot easily diffuse across cell membranes in the way its lipophilic precursor, pregnenolone, can. rupahealth.commdpi.com This movement is facilitated by carrier-mediated transport proteins. nih.govnih.gov
Several families of transporters have been identified as capable of carrying sulfated steroids:
Organic Anion-Transporting Polypeptides (OATPs/SLCO): Members of this family, such as OATP1A2 and OATP2B1 (also known as SLCO1A2 and SLCO2B1), are expressed in various tissues, including the brain, and have been shown to transport steroid sulfates. nih.govnih.gov While OATP2B1 was initially proposed as a key transporter for pregnenolone sulfate at the blood-brain barrier, more recent in vivo and in vitro studies suggest it may not play a significant role in this specific process. nih.govresearchgate.net
Organic Anion Transporters (OATs/SLC22A): This family includes transporters like OAT3 (SLC22A8), which are also expressed at the blood-brain barrier and are known to handle water-soluble organic anions. nih.gov
Organic Solute Transporter (OSTα-OSTβ/SLC51A/B): This transporter has been identified as a carrier for pregnenolone sulfate and is of particular interest due to its expression in steroidogenic cells within the brain, such as in the hippocampus and cerebellum. mdpi.comnih.gov
These transporters are crucial for the uptake of circulating pregnenolone monosulfate into target cells, where it can be stored or converted back to active pregnenolone by steroid sulfatase. nih.gov
| Transporter Family | Specific Transporters | Implicated Function |
| OATPs / SLCO | OATP1A2, OATP2B1 | Cellular uptake of steroid sulfates in various tissues. nih.govnih.gov |
| OATs / SLC22A | OAT3 | Transport of organic anions at the blood-brain barrier. nih.gov |
| OST / SLC51 | OSTα-OSTβ | Transport of pregnenolone sulfate in brain steroidogenic cells. mdpi.comnih.gov |
Role of Sodium-Dependent Organic Anion Transporters (SOAT/SLC10A6) in Cellular Uptake
The cellular uptake of pregnenolone sulfate is a critical step for its subsequent metabolic conversion and biological activity. Due to the hydrophilic nature conferred by the sulfate group, pregnenolone sulfate does not readily diffuse across the lipophilic cell membrane. nih.govrupahealth.com Instead, its entry into cells is facilitated by specific transporter proteins. nih.govmdpi.com Among these, the Sodium-Dependent Organic Anion Transporter (SOAT), officially known as Solute Carrier Family 10 Member 6 (SLC10A6), has been identified as a key player. mdpi.comnih.gov
SOAT/SLC10A6 is a transmembrane protein that functions as a sodium-dependent uptake carrier, specifically for sulfated steroids. mdpi.comencyclopedia.pubnih.gov Research has demonstrated that SOAT mediates the transport of a variety of sulfated steroids, including pregnenolone sulfate, dehydroepiandrosterone sulfate (DHEAS), and estrone (B1671321) sulfate (E1S). mdpi.comresearchgate.net The transport process is dependent on the presence of sodium ions, highlighting the active nature of this uptake mechanism. nih.gov
Studies using SOAT-transfected HEK293 cells have confirmed significant and sodium-dependent transport of pregnenolone sulfate. nih.gov The specificity of SOAT is directed towards monosulfated steroids with a planar and lipophilic steroid backbone. nih.gov The presence of the negatively charged sulfate group is crucial for recognition and transport by SOAT. mdpi.com This transporter is expressed in various tissues, including the testes, pancreas, placenta, and skin, where it contributes to the intracellular availability of steroid precursors. nih.gov Once inside the cell, pregnenolone sulfate can be desulfated by the enzyme steroid sulfatase, making the pregnenolone available for the synthesis of other steroid hormones. mdpi.com
Table 1: Substrates of the Sodium-Dependent Organic Anion Transporter (SOAT/SLC10A6)
| Substrate | Transport Confirmed | Reference |
|---|---|---|
| Pregnenolone sulfate (PREGS) | Yes | mdpi.com |
| Dehydroepiandrosterone sulfate (DHEAS) | Yes | mdpi.com |
| Estrone sulfate (E1S) | Yes | mdpi.com |
| 17α-hydroxypregnenolone sulfate | Yes | nih.gov |
| Androsterone sulfate | Yes | nih.gov |
| Testosterone (B1683101) sulfate | Yes | nih.gov |
| 17β-estradiol-3,17-disulfate | No | nih.gov |
Characterization of Other Potential Transporters and Efflux Systems
Beyond SOAT/SLC10A6, other transport systems are involved in the cellular flux of pregnenolone sulfate. The organic anion-transporting polypeptides (OATPs) represent another family of transporters capable of mediating its uptake. nih.gov Specifically, OATP-B (SLCO2B1) has been shown to transport pregnenolone sulfate. nih.govmdpi.com The transport of pregnenolone sulfate by OATP-B/SLCO2B1 can be influenced by other steroids; for instance, progesterone has been observed to enhance its uptake. nih.govresearchgate.net Conversely, pregnenolone sulfate can inhibit the uptake of other OATP-B substrates, such as estrone sulfate and dehydroepiandrosterone sulfate. nih.gov However, a recent study investigating pregnenolone sulfate permeation at the blood-brain barrier suggested that OATP2B1 is not the primary mediator of its uptake into the brain in their model. nih.gov
Another significant transporter is the organic solute transporter OSTα-OSTβ (SLC51), a heterodimeric protein that functions as a facilitated diffusion carrier. nih.govfrontiersin.org This transporter is of particular interest in the context of neurosteroids, as it is expressed in steroidogenic cells within the brain, such as the Purkinje cells of the cerebellum and cells in the hippocampus. nih.govnih.gov Studies have demonstrated that OSTα-OSTβ can mediate both the uptake and efflux of pregnenolone sulfate, depending on the concentration gradient across the cell membrane. nih.gov Research has identified pregnenolone sulfate as a high-affinity substrate for OSTα-OSTβ. nih.govfrontiersin.org
In addition to uptake transporters, efflux systems also play a role in regulating intracellular concentrations of sulfated steroids. Evidence suggests the existence of specific efflux transporters for pregnenolone sulfate in steroidogenic cells, which could be involved in a process of on-demand, localized release. nih.gov Members of the ATP-binding cassette (ABC) transporter superfamily, such as BCRP (ABCG2) and certain multidrug resistance-associated proteins (MRPs/ABCCs), are known to efflux conjugated steroids and are expressed in the brain, potentially contributing to the disposition of pregnenolone sulfate. frontiersin.org
Table 2: Other Transporters Implicated in Pregnenolone Sulfate Transport
| Transporter | Family | Function | Tissue/Cellular Location (Examples) | Reference |
|---|---|---|---|---|
| OATP-B (SLCO2B1) | Solute Carrier Organic Anion Transporter (SLCO) | Uptake | Placenta, Liver, Brain, Intestine | nih.gov |
| OSTα-OSTβ | Solute Carrier Family 51 (SLC51) | Uptake/Efflux | Brain (Purkinje cells, Hippocampus), Liver, Adrenal Gland | nih.govnih.gov |
| OAT3 | Solute Carrier Family 22 (SLC22A) | Uptake | Brain, Kidney | frontiersin.org |
| BCRP (ABCG2) | ATP-Binding Cassette (ABC) | Efflux | Brain (Blood-Brain Barrier) | frontiersin.org |
| MRPs/ABCCs | ATP-Binding Cassette (ABC) | Efflux | Brain | frontiersin.org |
Membrane Permeability Characteristics in Model Systems
The physicochemical properties of pregnenolone sulfate, particularly the presence of the negatively charged and hydrophilic sulfate group, fundamentally dictate its interaction with and transport across biological membranes. nih.gov It is widely accepted that passive diffusion of pregnenolone sulfate across the lipid bilayer of cell membranes is highly restricted. nih.govrupahealth.com This low passive permeability necessitates the involvement of the carrier-mediated transport systems discussed previously for its entry into and exit from cells. nih.gov
Studies using various model systems have substantiated this characteristic. For instance, investigations into the transport of pregnenolone sulfate across the blood-brain barrier (BBB) have assumed the requirement of an active transport mechanism due to its hydrophilic nature. nih.gov An in vitro study utilizing a human brain microvascular endothelial cell (hBMEC)-based BBB model further explored this, confirming that transport is a mediated process. nih.gov
In experiments with homogenous unilamellar vesicles, which serve as a simple model of a cell membrane, the permeability to various small molecules can be assessed. While specific data on pregnenolone monosulfate sodium salt in such systems is not extensively detailed in the provided context, the general principles of membrane permeability suggest that charged molecules like sulfated steroids would exhibit very low rates of passive diffusion compared to their non-sulfated, more lipophilic precursors like pregnenolone. rupahealth.com The stark difference in membrane permeability between pregnenolone and pregnenolone sulfate underscores the physiological importance of both the sulfation process and the expression of specific transporters in controlling the bioavailability and activity of this neurosteroid. rupahealth.com
Molecular Mechanisms of Action and Receptor/ion Channel Modulation by Pregnenolone Monosulfate Sodium Salt
N-Methyl-D-Aspartate Receptor (NMDAR) Modulation
PE-S is widely recognized as a positive allosteric modulator of the NMDAR, a critical component in excitatory synaptic transmission and synaptic plasticity. nih.govnih.gov This modulation is complex, involving subunit-specific interactions, downstream signaling cascades, and changes in receptor trafficking.
Subunit-Dependent Potentiation of NMDAR Activity
The modulatory effects of pregnenolone (B344588) sulfate (B86663) on NMDARs are not uniform across all receptor subtypes; instead, they are critically dependent on the specific GluN2 (formerly NR2) subunit that combines with the obligatory GluN1 subunit to form the receptor channel. nih.gov
Research using recombinant NMDA receptors expressed in Xenopus oocytes has demonstrated that PE-S potentiates currents at receptors containing GluN2A or GluN2B subunits. nih.gov Conversely, it acts as an inhibitor at NMDARs that are composed of GluN1 with either GluN2C or GluN2D subunits. nih.gov This subunit-selectivity suggests that PE-S could have differential effects on synaptic function depending on the brain region and developmental stage, which are characterized by distinct patterns of GluN2 subunit expression. nih.gov The potentiation of GluN1/GluN2A and GluN1/GluN2B receptors is characterized by an enhancement of glutamate- and glycine-induced currents, while these currents are inhibited in GluN1/GluN2C and GluN1/NR2D-containing receptors. nih.gov
Table 1: Subunit-Dependent Effects of Pregnenolone Sulfate on NMDA Receptors
| NMDA Receptor Subtype | Effect of Pregnenolone Sulfate | Reference |
|---|---|---|
| GluN1/GluN2A | Potentiation | nih.gov |
| GluN1/GluN2B | Potentiation | nih.gov |
| GluN1/GluN2C | Inhibition | nih.gov |
| GluN1/GluN2D | Inhibition | nih.gov |
Mechanisms of Enhanced Intracellular Calcium Ion Concentrations
A primary consequence of NMDAR potentiation by PE-S is an increase in intracellular calcium ion ([Ca²⁺]i) concentrations. PE-S has been shown to enhance [Ca²⁺]i in a concentration-dependent manner in cultured rat hippocampal and chick cortical neurons, an effect that is contingent upon NMDAR activity. nih.govjohnshopkins.edunih.gov This potentiation of the NMDA response can be substantial, with studies reporting an increase of up to 800% in NMDA-induced [Ca²⁺]i rise. nih.gov
Activation of cAMP Response Element-Binding Protein (CREB) Phosphorylation
The PE-S-mediated increase in NMDAR activity and subsequent calcium influx triggers downstream intracellular signaling cascades, notably the phosphorylation and activation of the cAMP Response Element-Binding Protein (CREB). nih.govnih.gov CREB is a crucial transcription factor involved in regulating the expression of genes essential for synaptic plasticity, learning, and memory.
Studies have shown that low picomolar concentrations of PE-S can rapidly activate CREB phosphorylation in cortical neurons. nih.govnih.gov This activation is dependent on NMDAR signaling, as it is prevented by NMDAR blockers. nih.gov The pathway linking NMDAR activation to CREB phosphorylation involves the extracellular-signal-regulated kinase/mitogen-activated protein kinase (ERK/MAPK) signal transduction pathway. nih.govnih.gov PE-S induces the phosphorylation of ERK, and inhibiting the MAPK pathway blocks the PE-S-induced increase in phosphorylated CREB (pCREB). nih.gov This demonstrates a clear mechanistic link: PE-S potentiates synaptic NMDARs, leading to Ca²⁺ influx, which in turn activates the MAPK/ERK pathway, culminating in the phosphorylation of CREB. nih.gov
Influence on NMDAR-Mediated Synaptic Activity and Long-Term Potentiation (LTP) in Preclinical Models
Consistent with its molecular actions on NMDARs and downstream signaling, PE-S has been shown to augment synaptic plasticity, particularly long-term potentiation (LTP), in preclinical models. nih.govnih.gov LTP is a cellular correlate of learning and memory that involves a persistent strengthening of synapses following high-frequency stimulation.
PE-S facilitates the induction of LTP at CA1 synapses in hippocampal slices. sci-hub.se Research indicates that PE-S enhances NMDAR-independent LTP by acting on L-type voltage-gated calcium channels and sigma-1 receptors. sci-hub.se However, its positive modulation of NMDARs, especially those containing GluN2B subunits, is also a key mechanism. nih.gov By enhancing NMDAR function, PE-S lowers the threshold for LTP induction and enhances the magnitude of the synaptic potentiation. This effect on LTP is consistent with the observed activation of CREB, a molecule known to be essential for the late phase of LTP and memory consolidation. nih.govnih.gov
Receptor Trafficking to the Cell Surface
Beyond acute allosteric modulation, PE-S also promotes a delayed-onset potentiation of NMDAR function by increasing the number of receptors on the neuronal surface. nih.govmdpi.com This effect involves stimulating the trafficking of functional NMDARs to the plasma membrane.
Within minutes of exposure, PE-S can increase the number of surface NMDARs in cortical neurons by 60–100%. nih.gov This upregulation is reversible and, like its acute potentiation, is selective for receptors containing GluN2A or GluN2B subunits. nih.gov This trafficking mechanism is distinct from the rapid allosteric modulation and appears to operate through a noncanonical, G protein-coupled, and Ca²⁺-dependent pathway that does not require ion flow through the NMDAR channel itself. nih.gov Instead, it relies on the release of calcium from intracellular stores. nih.gov This ability to increase the density of NMDARs at the synapse represents another significant mechanism by which PE-S can enhance excitatory neurotransmission and synaptic plasticity.
Gamma-Aminobutyric Acid Type A Receptor (GABAAR) Modulation
In contrast to its potentiating effects at the NMDAR, pregnenolone sulfate acts as a negative allosteric modulator of the gamma-aminobutyric acid type A receptor (GABAAR). frontiersin.orgjneurosci.org GABAARs are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.
Table 2: Summary of Pregnenolone Sulfate's Primary Receptor Modulations
| Receptor | Primary Effect | Key Mechanism | Reference |
|---|---|---|---|
| NMDA Receptor (GluN2A/B) | Potentiation | Positive allosteric modulation, increased surface trafficking | nih.govnih.gov |
| GABAA Receptor | Inhibition | Negative allosteric modulation, enhanced desensitization | frontiersin.orgjneurosci.org |
Subunit-Specific Inhibitory Effects of Pregnenolone Monosulfate Sodium Salt
This compound, a prominent neurosteroid, exerts inhibitory effects on γ-aminobutyric acid type A (GABAA) receptors, which are crucial for mediating fast inhibitory neurotransmission in the central nervous system. nih.gov The extent of this inhibition is notably dependent on the specific subunit composition of the GABAA receptor. Research has demonstrated that the potency of pregnenolone sulfate's inhibitory action varies significantly with different α, β, and γ subunits that constitute the pentameric receptor complex.
Studies on recombinant GABAA receptors have revealed these subunit-specific differences. For instance, the inhibitory concentration (IC50) of pregnenolone sulfate can range from 0.4 μM to over 300 μM depending on the particular combination of subunits. This highlights a differential sensitivity of various GABAA receptor isoforms to modulation by this neurosteroid.
One key determinant of this subunit specificity lies within the M2 transmembrane region of the α subunit. nih.gov Mutagenesis studies have identified a specific amino acid residue, α1 V256, as a critical factor in the blocking action of pregnenolone sulfate. nih.gov When this valine residue is mutated to a serine (α1 V256S), the rate of block by pregnenolone sulfate is reduced by approximately 30-fold. nih.gov In contrast, a corresponding mutation in the β2 subunit (β2 A252S) or a complementary mutation in the γ2L subunit (γ2L S266A) does not produce the same effect, underscoring the specific role of the α subunit in this interaction. nih.gov This suggests that the structural features of the α subunit are paramount in dictating the inhibitory efficacy of this compound on GABAA receptors.
Furthermore, the nature of the steroid itself, particularly the presence and stereochemistry of hydroxyl groups, influences its modulatory effects. While 3α-hydroxy A-ring reduced steroids generally act as positive allosteric modulators, pregnenolone sulfate, along with other 3β-hydroxy pregnane (B1235032) steroids, functions as a GABAA receptor antagonist. frontiersin.org Interestingly, both the 3α- and 3β-isomers of pregnenolone sulfate exhibit inhibitory activity, unlike the strict stereochemical requirements for potentiation by non-sulfated neurosteroids. frontiersin.org
Table 1: Subunit-Specific Inhibition of GABAA Receptors by Pregnenolone Sulfate
| Receptor Subunit Composition | Effect of Pregnenolone Sulfate | Key Findings | Reference |
| α1β2γ2L | Inhibition | IC50 values vary significantly depending on the subunit makeup, ranging from the sub-micromolar to high micromolar concentrations. | |
| α1(V256S)β2γ2L | Reduced Inhibition | A 30-fold reduction in the rate of block compared to the wild-type α1 subunit. | nih.gov |
| α1β2(A252S)γ2L | No significant change in inhibition | Mutation in the β2 subunit at the homologous position had no effect on the blocking action. | nih.gov |
| α1β2γ2L(S266A) | No significant change in inhibition | A complementary mutation in the γ2L subunit did not alter the inhibitory effect. | nih.gov |
Molecular Basis of Allosteric Modulation and Ion Permeation Blockade
The inhibitory action of this compound on GABAA receptors is characterized by a complex interplay of allosteric modulation and ion permeation blockade. It acts as a negative allosteric modulator, meaning it binds to a site on the receptor that is distinct from the GABA binding site and reduces the receptor's response to GABA. frontiersin.orgresearchgate.net This modulation is activation-dependent, with the inhibitory effects becoming more pronounced as the receptor is activated by GABA. frontiersin.org
A key aspect of this modulation is the enhancement of receptor desensitization. nih.gov Desensitization is a process where the receptor becomes less responsive to a continuous presence of the agonist. Pregnenolone sulfate has been shown to increase both the rate and extent of macroscopic desensitization of GABAA receptors during prolonged exposure to GABA. nih.gov It also slows the recovery from desensitization. nih.gov This effect is particularly prominent with saturating concentrations of GABA, while having minimal impact on currents elicited by weakly desensitizing agonists. nih.gov
The molecular structure of pregnenolone sulfate, particularly the charged sulfate group, plays a role in its mechanism. The rate of block is independent of the membrane potential, suggesting that the charged sulfate moiety does not traverse the membrane's electric field during its inhibitory action. nih.gov
Structural Insights into this compound Binding Sites on GABAARs
While the precise atomic-level structure of the this compound binding site on GABAA receptors remains an area of active investigation, mutagenesis and modeling studies have provided valuable insights. The inhibitory action is known to be mediated through an allosteric site, distinct from the binding sites for GABA, benzodiazepines, and barbiturates. frontiersin.org
Research has pointed to the transmembrane domains of the receptor as the likely location for neurosteroid binding. The finding that the α1 V256S mutation dramatically reduces the blocking effect of pregnenolone sulfate strongly implicates the M2 region of the α subunit in its action. nih.gov However, it is thought that this residue may not be part of the direct binding pocket itself, but rather is involved in a conformational change that underlies the block. nih.gov
Recent studies with analogues of pregnenolone sulfate have further refined our understanding. By introducing various heterocyclic substitutions at the C-21 position of the steroid's D-ring, researchers have observed that these modifications can alter the potency and even the nature of the modulation of GABA current decay. nih.gov This suggests that the region around the C-21 position of the steroid interacts with the receptor and that changes in molecular charges in this area can lead to different functional outcomes. nih.gov These findings support the idea that the binding pocket is sensitive to the detailed chemical structure of the modulating steroid.
Cannabinoid CB1 Receptor Modulation
Characterization as a Signaling-Specific Negative Allosteric Modulator
This compound has been identified as a signaling-specific negative allosteric modulator (NAM) of the cannabinoid CB1 receptor. selleckchem.commedchemexpress.comupf.edu This means it binds to a site on the CB1 receptor that is different from the orthosteric site where agonists like Δ9-tetrahydrocannabinol (THC) bind. upf.edu As a NAM, it reduces the efficacy of CB1 receptor agonists without necessarily altering their binding affinity. medchemexpress.comupf.edu
The "signaling-specific" nature of its modulation is a key characteristic. This implies that pregnenolone sulfate does not uniformly inhibit all signaling pathways activated by the CB1 receptor. For example, while it can antagonize certain behavioral and somatic effects of THC, it may not affect others. upf.edu This specificity offers a potential advantage over orthosteric antagonists that block all CB1 receptor activity, which can lead to undesirable side effects. The interaction of pregnenolone with the CB1 receptor is thought to be probe-dependent, with observed inhibition being more pronounced with synthetic agonists like THC and WIN55212-2, and less so with the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov
Mechanisms of Antagonism Against Δ9-Tetrahydrocannabinol (THC) Effects in Preclinical Studies
Preclinical studies in animal models have demonstrated that pregnenolone can counteract several of the effects of THC, the primary psychoactive component of cannabis. upf.edunih.gov This antagonism is believed to be mediated through its negative allosteric modulation of the CB1 receptor.
One of the key findings is that THC administration leads to an increase in the brain's own synthesis of pregnenolone. nih.gov This suggests the existence of a negative feedback loop where the activation of CB1 receptors by THC triggers the production of pregnenolone, which in turn dampens the effects of THC. upf.edunih.gov This autocrine or paracrine loop appears to be a natural protective mechanism against CB1 receptor over-activation. nih.gov
In preclinical models, pregnenolone has been shown to block a range of THC-induced behaviors, including:
Cognitive Impairment: Pregnenolone can prevent the memory deficits caused by THC in tasks such as the spontaneous alternation task and the Morris water maze. nih.gov
Psychotic-like Symptoms: It has been found to reverse THC-induced impairments in sensory gating and social interaction, which are considered endophenotypes of psychosis. nih.gov
Food Intake: Pregnenolone administration can block the increase in food intake induced by THC in rodents. medchemexpress.com
Drug-Seeking Behavior: Studies have indicated that pregnenolone can reduce the self-administration of cannabinoid agonists. medchemexpress.comclinicaltrials.gov
Importantly, pregnenolone itself does not appear to produce these behavioral effects when administered alone, highlighting its role as a modulator that specifically counteracts the effects of CB1 receptor agonists like THC. medchemexpress.comnih.gov The mechanism of this antagonism is thought to be presynaptic, as pregnenolone has been shown to block the THC-induced increase in the paired-pulse ratio without affecting miniature excitatory postsynaptic currents. medchemexpress.comnih.gov
Table 2: Preclinical Effects of Pregnenolone in Antagonizing THC
| THC-Induced Effect | Effect of Pregnenolone Administration | Animal Model | Reference |
| Impaired Cognitive Function | Blocked THC-induced deficits in spontaneous alternation and Morris water maze tasks. | Mice | nih.gov |
| Reduced Social Interaction | Fully blocked the decrease in social interaction caused by THC. | Mice | nih.gov |
| Increased Food Intake | Blocked THC-induced hyperphagia. | Rats and Mice | medchemexpress.com |
| Drug Self-Administration | Reduced the intake of a synthetic cannabinoid agonist (WIN 55,212-2). | Mice | medchemexpress.com |
Transient Receptor Potential Melastatin (TRPM) Channel Activation
This compound is a known activator of certain Transient Receptor Potential (TRP) channels, particularly the TRPM3 and, to a lesser extent, the TRPM1 channels. medchemexpress.comnih.gov TRP channels are a diverse group of ion channels involved in various sensory processes.
TRPM3 channels are non-selective cation channels that can be activated by a variety of stimuli, including heat and chemical ligands. preprints.org Pregnenolone sulfate is a potent chemical activator of TRPM3 channels. nih.govpreprints.org This activation is specific to extracellular application of pregnenolone sulfate; intracellular application does not have the same effect. nih.gov The activation of TRPM3 by pregnenolone sulfate leads to an influx of calcium ions into the cell, which can trigger various downstream signaling cascades. preprints.org For example, stimulation of TRPM3 by pregnenolone sulfate in insulinoma cells has been shown to activate the transcription factor Elk-1 and lead to the biosynthesis of Egr-1. preprints.org
In the context of specific tissues, pregnenolone sulfate has been shown to activate TRPM3 channels in fibroblast-like synoviocytes from patients with rheumatoid arthritis, leading to a sustained increase in intracellular calcium. nih.gov This activation was also found to be negatively coupled to the secretion of hyaluronan. nih.gov Furthermore, pregnenolone sulfate activates channels in the primary cilia of renal epithelial cells that are composed of both TRPM3 and polycystin-2 (PC2). researchgate.net
The potency of pregnenolone sulfate as a TRPM3 activator is comparable to that of pregnenolone itself, but its efficacy is significantly higher. nih.gov This indicates that while both steroids can activate the channel, pregnenolone sulfate produces a much stronger response. nih.gov
Specific Activation of TRPM3 Channels
This compound is recognized as a potent and specific agonist for the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel. ahajournals.orgresearchgate.netmdpi.comnih.govnih.govfrontiersin.orgresearchgate.netnih.govpreprints.org This neurosteroid directly binds to and activates TRPM3, a calcium-permeable non-selective cation channel, leading to an influx of Ca2+ ions and subsequent cellular responses. ahajournals.orgresearchgate.netfrontiersin.org The activation by pregnenolone sulfate is characterized by a rapid and robust increase in intracellular calcium. ahajournals.orgresearchgate.net
The interaction is highly specific, with pregnenolone sulfate being a more efficacious activator than its precursor, pregnenolone, although they share similar potency. mdpi.com This activation occurs via extracellular application, as intracellular infusion of the compound fails to elicit TRPM3-mediated currents, highlighting the external nature of the binding site. mdpi.com The specificity of this interaction is further underscored by the fact that the natural enantiomer of pregnenolone sulfate is a more efficient activator of TRPM3 than its synthetic mirror image. researchgate.net The activation of TRPM3 by pregnenolone sulfate is believed to be a key mechanism in various physiological processes, including the modulation of vascular smooth muscle contraction and the regulation of insulin (B600854) secretion. ahajournals.orgfrontiersin.org
Weak Activation of TRPM1 Channels
While this compound is a potent activator of TRPM3, its effect on the closely related Transient Receptor Potential Melastatin 1 (TRPM1) channel is considerably weaker. nih.gov Although both channels belong to the same TRP subfamily, studies have indicated that pregnenolone sulfate can activate TRPM1, but with less efficacy compared to its action on TRPM3. nih.govresearchgate.net This suggests a differential sensitivity between these two channels to the neurosteroid. The functional implications of this weak activation of TRPM1 are not as extensively characterized as the effects on TRPM3.
Interactions with Other Neurotransmitter Systems and Ion Channels
Sigma-1 Receptor (σ1R) Agonism and Its Functional Consequences
This compound functions as an agonist for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein. escholarship.orgnih.govnih.gov This agonism is a critical aspect of its mechanism of action, contributing to its effects on neuronal function and survival. nih.govnih.gov The activation of σ1R by pregnenolone sulfate has been shown to be involved in the presynaptic potentiation of glutamate (B1630785) release and the enhancement of newborn neuron survival in the hippocampus. nih.gov
Specifically, the induction of this presynaptic potentiation requires the co-activation of σ1R along with α7 nicotinic acetylcholine (B1216132) and NMDA receptors. nih.gov The effects are mediated through a G protein-coupled mechanism, as demonstrated by the blockade of its action by pertussis toxin, a known inhibitor of certain G proteins. nih.gov This interaction highlights a pathway where pregnenolone sulfate, at physiological concentrations, can modulate synaptic transmission via σ1R activation. nih.gov
Modulation of AMPA and Kainate Receptors
This compound has demonstrated modulatory effects on ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. nih.govnih.gov However, the nature of this modulation appears complex and context-dependent. Some research indicates that pregnenolone sulfate can attenuate AMPA-induced cytotoxicity in cortical neurons, suggesting a protective role. nih.gov This protective action is likely mediated by an inhibition of the activity of AMPA receptor-associated channels. nih.gov In electrophysiological recordings, pregnenolone sulfate was shown to attenuate AMPA-induced inward currents with strict structural specificity. nih.gov Other reports, however, list off-target effects at AMPA/kainate receptors as a potential consideration. nih.gov
Interactions with Voltage-Gated Calcium and Sodium Channels
This compound interacts with both voltage-gated calcium channels (VGCCs) and voltage-gated sodium channels (VGSCs). nih.govnih.govnih.gov In pituitary GH3 cells, it induces a rapid influx of Ca2+, an effect that is largely mediated through L-type VGCCs. nih.gov This is supported by the finding that the Ca2+ influx is significantly inhibited by L-type channel blockers like nicardipine (B1678738) and that pregnenolone sulfate's effect is potentiated by the L-type channel agonist Bay K 8644. nih.gov The interaction with VGCCs in hippocampal CA1 neurons is characterized by a depression of the calcium current. nih.gov
Regarding VGSCs, pregnenolone sulfate has an inhibitory effect. nih.gov It has been shown to suppress sodium currents (I(Na)) by increasing the inactivation of the channel with little effect on its activation. nih.gov This action on VGSCs may contribute to neuroprotective effects. nih.gov
Modulation of Nicotinic Acetylcholine Receptors
This compound acts as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs). nih.govunimore.it Studies have shown that it inhibits acetylcholine-induced responses in various cell types. nih.govunimore.it This inhibition is not due to direct competition with acetylcholine for its binding site. nih.gov Instead, pregnenolone sulfate is thought to directly inhibit the ion channels operated by the nicotinic receptor, thereby reducing Na+ and Ca2+ influx. nih.gov The inhibitory effect is not overcome by increasing the concentration of the agonist, a hallmark of non-competitive antagonism. nih.gov Furthermore, research suggests that pregnenolone sulfate reduces nAChR-mediated currents by increasing receptor desensitization. unimore.it
Data Tables
Table 1: Modulation of TRP Channels by this compound
| Channel | Effect of this compound | References |
| TRPM3 | Potent and specific activation | ahajournals.org, researchgate.net, mdpi.com, nih.gov, nih.gov, frontiersin.org, researchgate.net, nih.gov, preprints.org |
| TRPM1 | Weak activation | nih.gov, researchgate.net |
Table 2: Interactions with Other Neurotransmitter Systems and Ion Channels
| Receptor/Channel | Effect of this compound | Functional Consequences | References |
| Sigma-1 Receptor (σ1R) | Agonism | Presynaptic potentiation, enhanced neuron survival | escholarship.org, nih.gov, nih.gov |
| AMPA and Kainate Receptors | Attenuation/Modulation | Neuroprotection against excitotoxicity | nih.gov, nih.gov |
| Voltage-Gated Calcium Channels (VGCCs) | Potentiation (L-type) and Inhibition | Modulation of Ca2+ influx and neuronal excitability | nih.gov, nih.gov |
| Voltage-Gated Sodium Channels (VGSCs) | Inhibition | Suppression of sodium currents, potential neuroprotection | nih.gov |
| Nicotinic Acetylcholine Receptors (nAChRs) | Non-competitive inhibition | Reduced receptor response, increased desensitization | nih.gov, unimore.it |
Cellular and Systemic Physiological Roles of Pregnenolone Monosulfate Sodium Salt in Model Organisms
Neurophysiological Functions and Plasticity
Pregnenolone (B344588) sulfate (B86663) exerts profound effects on the brain, influencing everything from the fundamental balance of nerve impulses to the structural and functional adaptability of neural circuits. nih.govnih.gov It is considered a cognitive enhancer, with its levels in the hippocampus being linked to cognitive performance in animal studies. nih.govnih.gov
Pregnenolone sulfate is a key modulator of the delicate balance between excitatory and inhibitory signals in the central nervous system, primarily through its interaction with major neurotransmitter receptors. nih.gov This dual regulatory function is critical for maintaining normal brain function.
The compound acts as a potent positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, which are fundamental to excitatory glutamatergic neurotransmission. nih.govrndsystems.commdpi.com By enhancing NMDA receptor activity, pregnenolone sulfate can increase synaptic responses and facilitate processes like learning and memory. mdpi.comnih.gov Its modulatory effect is subtype-selective; it potentiates currents of NMDA receptors containing NR2A or NR2B subunits, while inhibiting those with NR2C or NR2D subunits. nih.gov This potentiation can lead to an increase in intracellular calcium (Ca2+) upon synaptic activity, a critical step in many forms of synaptic plasticity. rndsystems.com Studies have shown that pregnenolone sulfate can enhance the release of dopamine (B1211576) from striatal nerve terminals through an NMDA receptor-dependent mechanism at concentrations as low as 25 pM. nih.gov
Table 1: Modulatory Effects of Pregnenolone Sulfate on Key Neurotransmitter Receptors
| Receptor | Type of Modulation | Functional Outcome | References |
|---|---|---|---|
| NMDA Receptor | Positive Allosteric Modulator | Potentiation of excitatory neurotransmission, enhanced Ca2+ influx. | nih.govnih.govrndsystems.commdpi.com |
| GABA-A Receptor | Negative Allosteric Modulator | Inhibition of inhibitory neurotransmission. | frontiersin.orgnih.govnih.gov |
Pregnenolone sulfate has demonstrated significant effects on neurogenesis, the process of generating new neurons, particularly within the hippocampus of animal models. nih.govresearchgate.net In vivo infusion of pregnenolone sulfate into the brains of both young and aged rats was shown to stimulate neurogenesis in the dentate gyrus of the hippocampus. nih.gov This effect is accompanied by an increased expression of the polysialylated form of the neural cell adhesion molecule (PSA-NCAM), which is crucial for the migration and integration of new neurons. nih.gov The mechanism for this enhanced neurogenesis appears to be mediated through the modulation of GABA-A receptors located on hippocampal neuroblasts. nih.gov In vitro studies further support a direct influence, showing that pregnenolone sulfate stimulates the division of adult-derived neural progenitor cells. nih.gov
Beyond creating new neurons, pregnenolone sulfate also promotes the survival of these adult-generated hippocampal granule cells. nih.gov This neuroprotective effect on new neurons is linked to its ability to induce a sustained potentiation of presynaptic activity, which is dependent on NMDA receptor activation. nih.gov
The compound is also a potent modulator of synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is a key cellular basis for learning and memory. nih.gov In rat hippocampal slices, pregnenolone sulfate enhances long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.gov This enhancement of LTP occurs at nanomolar concentrations and is mediated through the modulation of NMDA receptors. nih.gov
The neuroprotective and neuroregenerative properties of pregnenolone and its sulfated form are increasingly recognized. nih.govresearchgate.net These effects are attributed to several underlying mechanisms, including anti-inflammatory actions and the promotion of neuronal integrity.
One key mechanism is the suppression of neuroinflammation. nih.govresearchgate.net Pregnenolone and its metabolites have been shown to modulate neuroinflammation and promote neuroprotection in various neuroinflammatory disease models. nih.gov For instance, pregnenolone can suppress the secretion of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) from microglial cells by promoting the degradation of key proteins in the innate immune signaling pathway, such as TLR2 and its adaptor TIRAP. nih.govresearchgate.net
Pregnenolone sulfate also contributes to neuroprotection by directly influencing neuronal survival and function. It has been shown to protect against amyloid-beta (Aβ) peptide toxicity, a key factor in Alzheimer's disease pathology. nih.gov In transgenic mouse models of Alzheimer's, pregnenolone sulfate enhances neurite outgrowth and neuronal survival, leading to improvements in spatial memory. nih.gov This neuroprotective effect against Aβ-induced damage is consistent with a role for the NMDA receptor. nih.gov Furthermore, pregnenolone enhances the production of myelin, the protective sheath that insulates nerve fibers, which is critical for proper neuronal function and the formation of new synapses. modern-age.com
Table 2: Summary of Neuroprotective Mechanisms in Animal Models
| Mechanism | Effect | Associated Molecules/Pathways | References |
|---|---|---|---|
| Anti-inflammation | Suppression of pro-inflammatory cytokines (TNF-α, IL-6). | Degradation of TLR2/TIRAP. | nih.govresearchgate.net |
| Neuronal Survival | Protection against Aβ toxicity; enhanced survival of new neurons. | NMDA receptor-dependent pathways. | nih.govnih.gov |
| Neuroregeneration | Promotion of neurite outgrowth and myelination. | Enhancement of myelin production. | nih.govmodern-age.com |
Endocrine System Interactions and Precursor Activity
Beyond its direct neurophysiological roles, pregnenolone monosulfate sodium salt is a pivotal component of the endocrine system, primarily serving as the universal precursor for the biosynthesis of a vast array of steroid hormones. wikipedia.orgselleckchem.com
Pregnenolone is synthesized from cholesterol, a reaction that represents the rate-limiting step in steroidogenesis. nih.govmdpi.comyoutube.com This conversion is catalyzed by the mitochondrial enzyme cytochrome P450 side-chain cleavage (CYP11A1). nih.govyoutube.com Once formed, pregnenolone can be sulfated to pregnenolone sulfate by sulfotransferase enzymes, a reversible reaction. wikipedia.orgnih.gov
From its position at the top of the steroidogenic cascade, pregnenolone can be shunted into several major pathways to produce all classes of steroid hormones: fullscript.com
Progestogens: Pregnenolone is converted to progesterone (B1679170) by the action of 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase. Progesterone is not only a key hormone for the menstrual cycle and pregnancy but also a further intermediate. wikipedia.orgfullscript.com
Glucocorticoids: Through a series of enzymatic reactions involving 17α-hydroxylase and 21-hydroxylase, pregnenolone can be converted to 17-OH-progesterone, which is then processed to produce cortisol, the primary stress hormone in humans. youtube.comfullscript.com
Mineralocorticoids: Progesterone, derived from pregnenolone, can be converted to corticosterone (B1669441) and subsequently to aldosterone, the principal regulator of salt and water balance. fullscript.com
Androgens and Estrogens: Pregnenolone can be converted to dehydroepiandrosterone (B1670201) (DHEA), which then serves as the precursor for the synthesis of androgens like testosterone (B1683101) and estrogens such as estradiol (B170435) and estrone (B1671321). fullscript.com
This precursor role underscores that pregnenolone sulfate is not simply a metabolic end-product but a crucial reservoir and starting point for the synthesis of other biologically active steroids throughout the body, including in the adrenal glands, gonads, and brain. nih.govmdpi.comnih.gov
The Hypothalamic-Pituitary-Adrenal (HPA) axis is the central stress response system. Pregnenolone and its metabolites, including the sulfate form, have been shown to modulate this axis. researchgate.net Administration of pregnenolone can lead to an increase in downstream neurosteroids like allopregnanolone, which is known to modulate the HPA axis. researchgate.net Allopregnanolone is a potent positive modulator of GABA-A receptors, and by enhancing GABAergic inhibition, it can exert a dampening effect on the HPA axis, which is often hyperactive under chronic stress conditions. This interaction suggests that pregnenolone sulfate, through its metabolic conversion and direct actions, plays a role in the complex feedback loops that govern the body's response to stress. researchgate.netresearchgate.net
Immunomodulatory Properties in In Vitro and Preclinical Mechanistic Studies
This compound, the sulfated ester of the neurosteroid pregnenolone, has demonstrated notable immunomodulatory and anti-inflammatory properties in various experimental settings. Research, primarily conducted through in vitro studies on immune cells, has begun to elucidate the cellular and molecular mechanisms by which this compound influences immune responses. While direct in vivo studies on the immunomodulatory effects of pregnenolone monosulfate are less common, research on its parent compound, pregnenolone, provides significant insights into its potential anti-inflammatory activities in preclinical models.
In Vitro Research Findings*
Studies utilizing isolated immune cells have been crucial in defining the direct effects of pregnenolone monosulfate on immune function. This research highlights its influence on key immune cell populations such as T cells and macrophages.
A significant body of evidence points to the immunosuppressive effects of pregnenolone sulfate on T lymphocytes. In one study, treatment of activated human peripheral blood mononuclear cells (PBMCs) and expanded T cells with pregnenolone sulfate resulted in a dose-dependent decrease in cell viability and proliferation. nih.gov Specifically, at a concentration of 400µM, pregnenolone sulfate led to a significant reduction in the proliferation of T cells and the production of several cytokines, including IL-5, IL-10, IL-13, IFN-γ, and TNF. nih.gov
Transcriptomic analysis of T cells treated with pregnenolone sulfate revealed significant changes in gene expression that underpin its immunosuppressive character. nih.govresearchgate.net These studies showed a downregulation of pro-inflammatory genes. nih.govresearchgate.net Concurrently, there was an upregulation of the NR4A nuclear receptor superfamily, which are recognized as early-response genes involved in mediating steroid-induced effects. nih.govresearchgate.net Furthermore, the analysis indicated a potent activation of the integrated stress response, evidenced by the upregulation of Eukaryotic Translation Initiation Factor 2 Alpha Kinase 3 (EIF2AK3). nih.govresearchgate.net
The effects of pregnenolone and its metabolites extend to macrophages and microglial cells, key players in the innate immune response. nih.gov In studies investigating the anti-inflammatory properties of pregnenolone and its derivatives, it was observed that these compounds can suppress the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from macrophages and microglial cells stimulated with lipopolysaccharide (LPS) and Pam3CSK4. nih.gov The underlying mechanism for this suppression involves the promotion of ubiquitination and subsequent degradation of the Toll-like receptor (TLR) adaptor protein TIRAP (Toll-interleukin 1 receptor domain containing adaptor protein) and TLR2. nih.gov While the primary focus of this research was on pregnenolone, it was noted that pregnenolone sulfate also induced a slight degradation of TIRAP at higher concentrations. nih.gov
Interactive Table: Summary of In Vitro Immunomodulatory Effects of Pregnenolone Monosulfate
| Cell Type | Model System | Key Findings | Proposed Mechanism of Action | Citation |
| Human T Cells | In vitro (PBMCs and expanded T cells) | Dose-dependent reduction in cell viability and proliferation. Decreased production of IL-5, IL-10, IL-13, IFN-γ, and TNF. | Downregulation of pro-inflammatory genes; Upregulation of NR4A nuclear receptor superfamily; Activation of the integrated stress response via EIF2AK3. | nih.govnih.govresearchgate.net |
| Macrophages and Microglial Cells | In vitro (RAW264.7, THP1, N9 cell lines) | Suppression of TNF-α and IL-6 secretion (as a metabolite of pregnenolone). Slight degradation of TIRAP at high concentrations. | Promotion of ubiquitination and degradation of TIRAP and TLR2 (primarily shown for pregnenolone). | nih.gov |
Preclinical Mechanistic Insights
While direct preclinical in vivo studies focusing solely on the immunomodulatory effects of this compound are limited, the broader research into neurosteroids and the parent compound, pregnenolone, offers valuable context. It is understood that metabolites of pregnenolone, including pregnenolone sulfate and allopregnanolone, contribute to the modulation of neuroinflammation and exert neuroprotective effects. nih.gov
The anti-inflammatory actions of pregnenolone appear to be independent of the glucocorticoid receptor, suggesting a distinct mechanistic pathway. nih.gov The ability of pregnenolone to induce the degradation of TIRAP and TLR2 in microglial cells is particularly relevant for its neuroprotective role, as it could prevent the destructive M1-type activation of these cells, which is implicated in neuroinflammatory conditions. nih.gov A reduced level of pregnenolone sulfate has been noted in patients with Alzheimer's disease, further suggesting a protective role for this neurosteroid in neuroinflammatory processes. nih.gov
Elevated serum levels of pregnenolone sulfate have been observed in children with malaria, which was associated with an immunosuppressed state and an attenuation of the host immune response. nih.govresearchgate.net This clinical observation aligns with the in vitro findings of its immunosuppressive effects on T cells. nih.govresearchgate.net
It is also important to note that pregnenolone sulfate's effects are not universally immunosuppressive and can be context-dependent. For instance, in the nervous system, it can have excitatory effects and has been shown to potentiate tetrodotoxin-resistant Na+ channels in dural afferent neurons, which can be associated with neurogenic inflammation in the context of migraine. nih.gov
Advanced Methodologies and Research Tools for Studying Pregnenolone Monosulfate Sodium Salt
Analytical Techniques for Quantification in Biological Matrices for Research Purposes
Accurate measurement of pregnenolone (B344588) sulfate (B86663) in biological samples like serum, plasma, and brain tissue is fundamental to understanding its physiological and pathological roles. Mass spectrometry-based methods have become the gold standard due to their high specificity and sensitivity, largely superseding older immunoassay techniques which can be limited by cross-reactivity.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Applications
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful and indispensable tool for comprehensive steroid profiling, including the analysis of pregnenolone sulfate. nih.govresearchgate.net However, the direct analysis of sulfated steroids like pregnenolone sulfate is challenging due to their low volatility. oup.com Consequently, the application of GC-MS/MS for pregnenolone sulfate quantification requires a multi-step sample preparation process. nih.govresearchgate.net
This process typically involves two key stages:
Deconjugation: The sulfate group is cleaved from the pregnenolone molecule, a process that can be achieved through enzymatic hydrolysis (using sulfatase) or chemical hydrolysis (solvolysis). nih.govresearchgate.net
Derivatization: The resulting unconjugated pregnenolone is then chemically modified to increase its volatility and thermal stability for gas chromatography. researchgate.netoup.com Common derivatization agents include those that form trimethylsilyl (B98337) (TMS) or methyloxime-trimethylsilyl (MO-TMS) ethers. nih.govresearchgate.net
Despite the extensive sample preparation, GC-MS/MS offers excellent chromatographic resolution and is highly valuable for untargeted analysis and discovering novel metabolic pathways. nih.govnih.gov It has been successfully applied to measure a wide array of steroids, revealing complex metabolic fingerprints in various physiological and disease states. oup.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the predominant and preferred method for the quantitative analysis of pregnenolone sulfate in biological matrices for research. nih.govnih.gov A significant advantage of LC-MS/MS is its ability to directly measure the intact sulfated steroid, thereby avoiding the often cumbersome and potentially variable deconjugation and derivatization steps required for GC-MS. nih.govresearchgate.net
LC-MS/MS methods for pregnenolone sulfate have been validated for use in human serum and plasma. nih.govlistarfish.it These assays demonstrate high sensitivity, with low quantification limits (LLOQs) reaching as low as 1.5 ng/mL, and show good linearity and accuracy. nih.gov To enhance sensitivity and ionization efficiency, some methods employ derivatization even in LC-MS/MS. For instance, derivatization with hydroxylamine (B1172632) to form oxime derivatives can improve the ionization of pregnenolone. thermofisher.com Sample preparation for LC-MS/MS typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering components from the biological matrix. nih.govnih.gov The versatility of LC-MS/MS allows for the simultaneous quantification of a panel of multiple steroids, providing a comprehensive view of the steroid profile. nih.govthermofisher.com
| Analyte | Lower Limit of Quantification (LLOQ) | Calibration Range | Accuracy (% Bias) | Interday Coefficient of Variation (CV) |
|---|---|---|---|---|
| Pregnenolone Sulfate (Preg-S) | 1.5 ng/mL | >0.99 (R value) | Within 10% | 5.5-9.5% (at LLOQ) |
Development and Validation of Immunoassays (e.g., ELISA) for Research Specificity
Before the widespread adoption of mass spectrometry, immunoassays such as the enzyme-linked immunosorbent assay (ELISA) were commonly used to measure steroid concentrations. nih.gov Researchers have developed specific ELISAs for pregnenolone sulfate for research purposes. nih.gov This involves synthesizing a pregnenolone sulfate derivative, conjugating it to a carrier protein like bovine serum albumin (BSA) to make it immunogenic, and then producing antibodies in animals. nih.gov
A developed bridge-heterologous ELISA system for pregnenolone sulfate demonstrated high sensitivity, with a midpoint of 30 pg. nih.gov However, a significant challenge for steroid immunoassays is specificity. The antibodies generated can exhibit cross-reactivity with structurally similar steroids. For example, an anti-pregnenolone sulfate antibody showed a 4.4% cross-reactivity with unconjugated pregnenolone. nih.gov While immunoassays can be highly sensitive, their results must be interpreted with caution due to potential interferences. Studies comparing immunoassay results with those from mass spectrometry have highlighted discrepancies, with LC-MS/MS generally providing greater accuracy. nih.govnih.gov Validation of immunoassays involves rigorous testing for parameters like precision, accuracy, linearity, and specificity to ensure they are fit for their intended research purpose. researchgate.net
Application of Stable Isotope-Labeled Internal Standards for Quantification and Metabolic Tracing
The use of stable isotope-labeled (SIL) internal standards is a cornerstone of accurate and precise quantification in mass spectrometry-based bioanalysis. sigmaaldrich.comscispace.com In the analysis of pregnenolone sulfate, a known amount of an isotopically labeled version of the analyte (e.g., pregnenolone-D4) is added to the sample at the beginning of the preparation process. thermofisher.comnih.gov
These SIL internal standards have nearly identical physicochemical properties to the endogenous analyte, meaning they behave similarly during extraction, chromatography, and ionization. sigmaaldrich.com By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL internal standard, researchers can correct for variability in sample recovery and for matrix effects—the suppression or enhancement of ionization caused by co-eluting substances in the biological sample. nih.gov This correction significantly improves the accuracy, precision, and reproducibility of the quantification. scispace.comnih.gov The use of SIL internal standards is considered best practice and is integral to the validation of robust LC-MS/MS and GC-MS/MS methods for pregnenolone sulfate. nih.govnih.gov
In Vitro and Ex Vivo Experimental Models for Mechanistic Elucidation
To understand how pregnenolone sulfate functions at a cellular and molecular level, researchers utilize various in vitro and ex vivo model systems. These models provide a controlled environment to investigate specific biological processes without the complexities of a whole organism.
Use of Cultured Neurons and Glial Cells
Primary cultures of neurons and glial cells (such as astrocytes) isolated from specific brain regions (e.g., hippocampus, cortex) are invaluable tools for studying the neuroactive properties of pregnenolone sulfate. nih.govbu.edu Research using these models has provided key insights into its mechanisms of action.
Studies on cultured hippocampal and cortical neurons have shown that pregnenolone sulfate can modulate synaptic transmission. For instance, it has been demonstrated to act as a positive modulator of NMDA receptors, which are critical for learning and memory. bu.edu This modulation can lead to an increase in the frequency of excitatory postsynaptic currents. nih.gov Furthermore, research with cultured cells has been used to investigate the effects of pregnenolone sulfate on receptor trafficking, showing that it can increase the presence of specific NMDA receptor subunits at the cell surface. bu.edu
Cultured glial cells, particularly astrocytes, have been used to study the metabolism of neurosteroids. Astrocytes are capable of taking up and metabolizing pregnenolone, highlighting their role in regulating the local steroid environment within the brain. nih.gov These cell culture systems allow for detailed mechanistic studies, such as examining the signaling pathways activated by pregnenolone sulfate and its influence on neurotransmitter release. nih.gov
| Cell Type | Research Finding | Reference |
|---|---|---|
| Cultured Rat Hippocampal and Cortical Cells | Low concentrations (50pM) of PS increase NMDA receptor subunit protein, suggesting enhanced receptor trafficking. | bu.edu |
| Cultured Astrocytes | Astrocytes metabolize pregnenolone, indicating a role in regulating local neurosteroid levels. | nih.gov |
| Hippocampal Cell Cultures | PS potentiates spontaneously occurring excitatory postsynaptic currents (EPSCs). | nih.gov |
Application of Xenopus Laevis Oocytes for Receptor Expression Studies
The Xenopus laevis oocyte expression system is a fundamental tool for characterizing the molecular interactions between neurosteroids, such as pregnenolone monosulfate, and specific receptor targets. This system allows for the functional expression of exogenous ion channels and receptors, providing a controlled environment to study their modulation by specific compounds.
Researchers have utilized this model to investigate the effects of pregnenolone and its sulfated ester on various receptors. For instance, studies have demonstrated that pregnenolone sulfate, but not its precursor pregnenolone, inhibits voltage-gated sodium channels (Nav) expressed in Xenopus oocytes. nih.gov Specifically, experiments on oocytes expressing the Nav1.2 α subunit revealed that pregnenolone sulfate at concentrations between 3 and 100 μmol/L suppressed sodium currents (INa). nih.gov The mechanism of this suppression was identified as an increase in the inactivation state of the channel, with minimal effect on its activation process. nih.gov These findings highlight a potential mechanism for the neuroprotective effects of pregnenolone sulfate. nih.gov
In other applications, the oocyte system was used to examine the influence of neurosteroids on muscarinic acetylcholine (B1216132) receptors. When M1 and M3 muscarinic receptors were expressed in Xenopus oocytes, pregnenolone was found to inhibit the acetylcholine (ACh)-mediated currents. nih.gov The half-maximal inhibitory concentrations (IC50) were determined for both receptor subtypes. nih.gov This inhibition was shown to be noncompetitive, suggesting that pregnenolone does not directly compete with acetylcholine at its binding site. nih.gov
| Receptor Subtype | Compound | Effect | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| M1 | Pregnenolone | Inhibition of ACh-mediated current | 11.4 | nih.gov |
| M3 | Pregnenolone | Inhibition of ACh-mediated current | 6.0 | nih.gov |
Electrophysiological Recordings in Brain Slice Preparations
Electrophysiological studies using acute brain slice preparations are crucial for understanding how pregnenolone monosulfate modulates synaptic transmission and plasticity within a preserved neural circuit. This ex vivo technique allows for the recording of electrical activity from specific brain regions, such as the hippocampus, which is vital for learning and memory.
Research using rat hippocampal slices has shown that pregnenolone sulfate (PREGS) can enhance synaptic plasticity. Specifically, it modulates long-term potentiation (LTP), a cellular correlate of memory formation, in the CA1 region of the hippocampus. nih.gov PREGS was found to enhance LTP at nanomolar concentrations, with the maximum effect observed at 300 nM. nih.gov This enhancement is believed to be mediated through the modulation of N-methyl-D-aspartate (NMDA) receptors, as PREGS was shown to increase the response induced by direct application of NMDA. nih.gov
Further studies using optical recording techniques in rat hippocampal slices have investigated the presynaptic effects of PREGS. Application of PREGS was found to acutely increase the size of the excitatory postsynaptic potential (EPSP) at the perforant path-granule cell synapse in a dose-dependent manner. nih.gov This effect was associated with a decrease in paired-pulse facilitation, which suggests a presynaptic mechanism involving an increase in neurotransmitter release. nih.gov The study proposed that PREGS sensitizes presynaptic α7 nicotinic acetylcholine receptors (α7nAChR), leading to an activation of L-type voltage-gated Ca2+ channels (VGCC) and subsequent enhancement of glutamate (B1630785) release. nih.gov
Synthetic Chemistry Approaches and Analog Development for Mechanistic Probes
To elucidate the specific binding sites and molecular targets of pregnenolone monosulfate, researchers have employed synthetic chemistry to create advanced chemical tools. These include photoaffinity labels (PALs) and visualizable analogues, which are designed to covalently bind to or allow visualization of their interaction with target proteins.
The development of PALs for sulfated neurosteroids like pregnenolone sulfate represents a significant step forward in identifying their binding partners. nih.gov For instance, analogues incorporating a diazirine group, a photo-activatable moiety, have been synthesized. nih.gov One such synthesis started from pregnenolone, which was reacted with cyclohexylamine (B46788) to form an intermediate enamine. nih.gov This was subsequently converted to a diazirine, sulfated, and converted to its ammonium (B1175870) salt to yield the final photoaffinity label. nih.gov
In addition to PALs, visualizable analogues have been created by incorporating fluorescent tags or "click chemistry" handles. Click chemistry allows for the specific and efficient attachment of a reporter molecule, such as a fluorophore. Analogues of pregnenolone sulfate have been synthesized with side chain modifications at the carbon 17 position to include an alkyne group, which can then be "clicked" with an azide-containing fluorescent probe for visualization. nih.gov These tools have revealed that while the sulfated steroids are expected to remain at the plasma membrane, they can accumulate inside neurons, suggesting potential intracellular targets. nih.gov
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of pregnenolone monosulfate and its analogues relates to their biological activity. By systematically modifying the steroid scaffold, researchers can identify key structural features required for receptor binding and functional modulation.
SAR studies have provided significant insights into the interaction of pregnenolone sulfate analogues with NMDA receptors. nih.gov Research has shown that potentiation of NMDA receptor function can be maintained even with significant alterations to the steroid structure, particularly at the side chain. nih.gov The addition of bulky groups, such as those required for click chemistry or photolabeling, at the C17 position is well-tolerated and can result in potent and efficacious analogues. nih.gov A key finding from these studies is that hydrophobicity of the side chain likely contributes to increased potentiation of NMDA receptor activity. nih.gov
These investigations help to map the binding pockets on receptors like the NMDA and GABAA receptors. Pregnenolone sulfate acts as a positive allosteric modulator of NMDA receptors with GluN2A or GluN2B subunits and a negative allosteric modulator of those with GluN2C or GluN2D subunits. nih.gov It also functions as a negative allosteric modulator at GABAA receptors. nih.gov SAR studies using various synthetic analogues help to dissect the structural requirements for these distinct modulatory effects. nih.gov
| Receptor | Subunit Composition | Modulatory Effect of Pregnenolone Sulfate | Reference |
|---|---|---|---|
| NMDA Receptor | GluN2A or GluN2B | Positive Allosteric Modulator (PAM) | nih.gov |
| NMDA Receptor | GluN2C or GluN2D | Negative Allosteric Modulator (NAM) | nih.gov |
| GABAA Receptor | Not specified | Negative Allosteric Modulator (NAM) | nih.gov |
Application of Specific Animal Models for Investigating Mechanistic Effects (e.g., Rodent Models)
Rodent models are indispensable for investigating the physiological and behavioral effects of pregnenolone monosulfate sodium salt in a complex, living system. These models allow for the study of its mechanistic effects on neural circuits and behavior.
Studies in mice have been used to explore the role of pregnenolone sulfate in modulating behaviors related to olfactory cues and social interaction. In one study, male mice were tested in a Y-maze for their preference for odors from estrous versus non-estrous females. nih.gov Administration of pregnenolone sulfate caused a significant, dose-dependent decrease in the time males spent near the estrous female odors, suggesting an inhibitory effect on olfactory-mediated sexual interest or motivation. nih.gov Importantly, neither the precursor pregnenolone nor sodium sulfate alone had this effect. nih.gov Further investigation revealed that this behavioral effect was likely mediated through interactions with the NMDA receptor system, as the NMDA receptor antagonist MK-801 significantly reduced the effects of pregnenolone sulfate. nih.gov
In addition to behavioral studies, rodent models are used to understand the anti-inflammatory and neuroprotective mechanisms of pregnenolone and its metabolites. Research using macrophage and microglial cells from rodents has shown that pregnenolone can suppress inflammatory responses mediated by Toll-like receptor (TLR) signaling. nih.gov Specifically, pregnenolone promotes the degradation of key adaptor proteins involved in TLR2 and TLR4 signaling pathways, thereby reducing the secretion of pro-inflammatory cytokines. nih.gov This highlights a nongenomic mechanism through which pregnenolone and its sulfated derivatives may exert their neuroprotective functions in various neuroinflammatory conditions. nih.gov
Theoretical Frameworks and Future Research Directions
Pregnenolone (B344588) Monosulfate Sodium Salt as a Pivotal Endogenous Neurotransmitter Modulator
Pregnenolone monosulfate sodium salt, the water-soluble salt of pregnenolone sulfate (B86663) (PregS), functions as a significant endogenous neuroactive steroid, rapidly altering neuronal excitability. nih.gov Unlike classic steroid hormones that typically act on nuclear receptors to regulate gene expression, PregS primarily exerts its effects through direct, non-genomic interactions with cell surface neurotransmitter receptors. psu.eduneuroendo.org.uk It is considered a key modulator of the delicate balance between excitatory and inhibitory signals within the central nervous system. researchgate.net Its presence and activity at physiologically relevant concentrations in the human and rodent brain support its role as an endogenous neurotransmitter or neuromodulator. nih.govnih.gov
Table 1: Modulatory Effects of Pregnenolone Sulfate on Neurotransmitter Receptors
| Receptor | Type of Modulation | Effect on Neurotransmission | References |
|---|---|---|---|
| GABA-A Receptor | Negative Allosteric Modulator | Decreases inhibitory signaling | escholarship.orgbu.eduwomensmentalhealth.org |
| NMDA Receptor | Positive Allosteric Modulator | Increases excitatory signaling | researchgate.netescholarship.orgbu.eduwomensmentalhealth.org |
| AMPA/Kainate Receptors | Negative Modulator | Decreases excitatory signaling | researchgate.netnih.gov |
| Glycine (B1666218) Receptor | Negative Modulator | Decreases inhibitory signaling | researchgate.net |
| Sigma-1 (σ1) Receptor | Modulator/Agonist | Potentiates certain NMDA responses | epa.gov |
Postulated Roles in Neuronal Network Homeostasis and Adaptive Responses
The modulatory actions of pregnenolone sulfate are integral to the brain's ability to maintain homeostasis and adapt to changing conditions, a process known as neuronal plasticity. wikipedia.org Neurosteroids are recognized as endogenous regulators of seizure susceptibility, anxiety, and stress. By fine-tuning the activity of excitatory and inhibitory systems, PregS is postulated to play a significant role in critical brain functions such as learning and memory. nih.gov Its ability to enhance NMDA receptor-mediated synaptic transmission is thought to underlie its observed cognitive-enhancing effects in preclinical studies. nih.govresearchgate.net
PregS levels are not static; they fluctuate during different life stages, such as development, adolescence, and aging, suggesting a role in developmental plasticity and age-related cognitive changes. escholarship.org For example, concentrations are notably high during critical periods of development, where it may modulate spontaneous synaptic activity, and decline with age. escholarship.org The compound is also involved in the brain's response to stress. Acute stress can elevate levels of certain neurosteroids, which in turn help counteract some of the physiological effects of stress, contributing to adaptive homeostasis. wikipedia.org This suggests that PregS is part of an endogenous system that regulates neuronal network stability and resilience in the face of physiological and environmental challenges.
Elucidating Unexplored Mechanistic Pathways and Novel Molecular Targets
While the modulation of ionotropic receptors is a well-documented action of pregnenolone sulfate, research continues to uncover novel and more complex mechanistic pathways. nih.gov A significant discovery is that PregS can induce a delayed-onset potentiation of NMDA receptor function by increasing the trafficking of functional receptors to the cell surface. nih.govnih.gov This process is distinct from its direct allosteric modulation and involves a non-canonical, G protein-coupled, and calcium-dependent signaling pathway, highlighting that PregS can influence neuronal function through mechanisms typically associated with G protein-coupled receptors (GPCRs). nih.gov
Furthermore, extremely low, picomolar concentrations of PregS have been shown to trigger a potent increase in intracellular calcium ([Ca²⁺]i) and activate the transcription factor CREB (cAMP responsive element binding protein). nih.govnih.gov This indicates the existence of a high-potency signaling pathway that links the non-genomic actions of PregS at the membrane to genomic effects within the nucleus. nih.gov Beyond the classical neurotransmitter receptors, PregS has been identified as a direct activating ligand for the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel, functionally "upgrading" it from a mere modulator to an ion channel activator. nih.govescholarship.orgwikipedia.org This interaction with TRPM3 channels, which are involved in sensory transduction and calcium homeostasis, opens up entirely new avenues for understanding the physiological roles of PregS. nih.gov
Table 2: Known and Postulated Molecular Targets and Pathways for Pregnenolone Sulfate
| Target/Pathway | Mechanism of Action | Consequence | References |
|---|---|---|---|
| NMDA Receptor Trafficking | Stimulates insertion of NMDARs into the cell surface | Delayed-onset potentiation of NMDA response | nih.govnih.govnih.gov |
| Intracellular Ca²⁺ Signaling | Induces release from intracellular stores via a GPCR-like pathway | Activation of downstream signaling cascades (e.g., CREB) | nih.govnih.govnih.gov |
| TRPM3 Ion Channel | Direct activation (acts as a ligand) | Cation influx, modulation of cellular activity | nih.govescholarship.orgwikipedia.org |
| Voltage-Gated Sodium Channels | Inhibition | Modulation of neuronal excitability | nih.govmdpi.com |
| Potassium Channels | Modulation | Modulation of neuronal excitability | nih.gov |
Comparative Biochemistry and Evolution of this compound Function
Pregnenolone, the precursor to PregS, is synthesized from cholesterol by the cytochrome P450 side-chain cleavage enzyme (P450scc), a critical step in steroidogenesis that occurs in the mitochondria. nih.govwikipedia.org This fundamental pathway is highly conserved across vertebrates. Pregnenolone is then converted to PregS by sulfotransferase enzymes (SULTs), particularly subtypes like SULT2B1a, which shows a preference for pregnenolone. nih.gov The presence of these steroidogenic enzymes in the brains of various species, including rodents and humans, indicates that local synthesis of neurosteroids is a conserved and vital function of the nervous system. psu.edu
While the basic biochemical pathways are conserved, there are notable differences in neurosteroid concentrations and potentially their specific functions across species and even between sexes. neuroendo.org.uk For instance, brain concentrations of PregS in rats are reported to be around 45 nmol/kg, which is comparable to levels found in some regions of the human brain (ranging from 5 to 42 nmol/kg). nih.gov However, the downstream effects and the precise regulatory roles of these neurosteroids can vary. neuroendo.org.uk The evolution of neurosteroid function likely paralleled the increasing complexity of the vertebrate nervous system, with these molecules being co-opted to fine-tune sophisticated processes like synaptic plasticity, cognition, and complex behaviors. The study of neurosteroid action across different species is crucial for understanding the fundamental and evolved roles of compounds like PregS in brain function. psu.edu
Future Avenues in Fundamental Neurosteroid Biochemistry and Pharmacology Research
The field of neurosteroid research is rapidly advancing, yet many questions about pregnenolone sulfate remain. A primary goal for future research is the definitive identification of all its molecular targets. nih.govnih.gov While its effects on GABA-A and NMDA receptors are known, the high-potency actions observed at picomolar concentrations suggest the existence of yet-unidentified receptors or binding sites. researchgate.netnih.gov Elucidating the full spectrum of its biological actions requires a holistic, unbiased exploration of its effects on various molecular targets. biorxiv.org
Further investigation is needed to understand the physiological significance of the stimulus-dependent release of neurosteroids at the synapse and how this localized signaling contributes to network function. nih.gov There is also a need to better understand the interplay between the genomic and non-genomic actions of PregS and how these pathways are integrated to regulate neuronal health and plasticity. nih.gov Advances in understanding the molecular and cellular mechanisms of neurosteroids could pave the way for novel therapeutic approaches for a range of neurological and psychiatric conditions. wustl.edumdpi.com The development of specific antagonists for neurosteroid binding sites would be a major leap forward, providing powerful tools to dissect their physiological roles. Continued fundamental research into neurosteroid biochemistry and pharmacology holds the promise of significant breakthroughs in neuroscience. biorxiv.org
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
